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Compound of Interest

Compound Name:
(S)-N-Boc-2-

hydroxymethylmorpholine

Cat. No.: B156450 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(S)-N-Boc-2-hydroxymethylmorpholine is a valuable chiral building block extensively utilized

in the synthesis of complex pharmaceutical compounds. Its rigid morpholine scaffold, coupled

with the stereodefined hydroxymethyl group and the versatile Boc-protecting group, makes it a

critical intermediate in the development of various therapeutic agents. This technical guide

provides an in-depth overview of its properties, synthesis, and applications, with a focus on its

role in drug discovery.

Chemical and Physical Properties
(S)-N-Boc-2-hydroxymethylmorpholine is a white crystalline powder.[1] Its key properties are

summarized in the table below, providing a quick reference for researchers.
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Property Value Reference

CAS Number 135065-76-8 [1][2][3]

Molecular Formula C₁₀H₁₉NO₄ [1]

Molecular Weight 217.26 g/mol [1]

Melting Point 60-62 °C [1]

Boiling Point 321 °C [1]

Density 1.118 g/cm³ [1]

Appearance White crystal powder [1]

Solubility Slightly soluble in water [1][2]

Storage Temperature 2-8°C under inert gas [1]

Synthesis and Experimental Protocols
The synthesis of (S)-N-Boc-2-hydroxymethylmorpholine is well-documented in scientific

literature, with several efficient routes developed to yield the enantiomerically pure compound.

A common and operationally simple approach starts from the readily available chiral precursor,

(R)-epichlorohydrin.[4]

Example Synthetic Protocol from (R)-Epichlorohydrin
This protocol is based on a reported multi-step synthesis that avoids chromatography for

purification, making it suitable for high-throughput applications.[1][4]

Step 1: Ring Opening of Epichlorohydrin

To a reactor charged with N-benzylethanolamine (1.0 mol), water (100 mL), and 2-propanol

(100 mL) at 20°C, add (R)-epichlorohydrin (1.05 mol).

Stir the resulting solution overnight at ambient temperature.

Add a 35 wt % aqueous solution of tetraethylammonium hydroxide (1.3 mol) over a period of

5 minutes. An exotherm to approximately 29°C may be observed.
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After stirring for 4 hours, quench the reaction by adding 1 M HCl until the pH reaches 9.

Add water (350 mL) and extract the mixture with dichloromethane (3 x 500 mL).

Step 2: Purification and Hydrogenation

The combined organic phases from the previous step are treated with succinic anhydride.

The resulting hemisuccinate is extracted into a dilute aqueous ammonia solution.

The succinate is then hydrolyzed by the addition of sodium hydroxide.

The purified intermediate is obtained by extraction with dichloromethane.[4]

The resulting product is then hydrogenated over a Palladium on carbon (Pd/C) catalyst in

methanol under a hydrogen atmosphere (e.g., 50 psi).[4]

Step 3: Boc Protection

After filtration of the catalyst, the methanolic solution of the hydrogenated product is stirred at

room temperature.

Di-tert-butyl dicarbonate (Boc₂O) dissolved in methanol is added in portions over 90 minutes.

[4]

After the reaction is complete, the solvent is evaporated to yield (S)-N-Boc-2-
hydroxymethylmorpholine.

Characterization Data
The final product can be characterized using standard analytical techniques:

¹H NMR (400 MHz, CDCl₃): δ 3.92-3.88 (m, 3H), 3.7-3.64 (m, 1H), 3.60-3.48 (m, 3H), 2.936

(m, 1H), 2.75 (m, 1H), 2.06 (m, 1H), 1.46 (s, 9H).[2]

Mass Spectrum (ESI) m/z: 240.3 [M + 23].[2]

Applications in Drug Development
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The primary application of (S)-N-Boc-2-hydroxymethylmorpholine is as a chiral intermediate

in the synthesis of pharmacologically active molecules. The morpholine moiety is a privileged

scaffold in medicinal chemistry, known to improve pharmacokinetic properties such as solubility

and metabolic stability.

Case Study: Synthesis of (S,S)-Reboxetine
A prominent example of its application is in the asymmetric synthesis of (+)-(S,S)-Reboxetine, a

selective norepinephrine reuptake inhibitor used as an antidepressant.[2][5] The synthesis

leverages the stereochemistry of (S)-N-Boc-2-hydroxymethylmorpholine to establish one of

the chiral centers in the final drug molecule.

The general synthetic workflow from (S)-N-Boc-2-hydroxymethylmorpholine to (S,S)-

Reboxetine is outlined below.

(S)-N-Boc-2-
hydroxymethylmorpholine

(S)-N-Boc-2-
formylmorpholine

Oxidation (e.g., Swern, DMP) Intermediate Aldol Adduct

Aldol reaction with
2-ethoxyphenoxyacetaldehyde Intermediate DiolReduction of aldehyde Intermediate Cyclic Ether

Intramolecular cyclization
(e.g., Mitsunobu reaction) (S,S)-ReboxetineBoc Deprotection (e.g., TFA, HCl)

Click to download full resolution via product page

Caption: Synthetic workflow for (S,S)-Reboxetine.

This synthetic pathway highlights the strategic use of (S)-N-Boc-2-
hydroxymethylmorpholine. The initial oxidation of the primary alcohol to an aldehyde allows

for the crucial carbon-carbon bond formation via an aldol reaction, setting up the second

stereocenter. Subsequent transformations and final deprotection of the Boc group yield the

target molecule. The Boc group plays a critical role by protecting the nitrogen atom from

unwanted side reactions during the synthetic sequence, and its facile removal under acidic

conditions is a key advantage.[6]

Conclusion
(S)-N-Boc-2-hydroxymethylmorpholine is a cornerstone chiral building block for modern

pharmaceutical development. Its well-defined stereochemistry and versatile chemical handles

provide a reliable starting point for the synthesis of complex drug candidates. The efficient and

scalable synthetic routes to this intermediate further enhance its value to the drug discovery
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and development pipeline. As the demand for enantiomerically pure pharmaceuticals continues

to grow, the importance of key intermediates like (S)-N-Boc-2-hydroxymethylmorpholine in

enabling their synthesis will undoubtedly increase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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